![molecular formula C12H17ClN6 B1451977 4-chloro-5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine CAS No. 1174886-12-4](/img/structure/B1451977.png)
4-chloro-5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine
Descripción general
Descripción
The compound “4-chloro-5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine” is a complex organic molecule that contains several heterocyclic rings, including a 1,2,4-triazole and a pyrazole . These types of compounds are often used in medicinal chemistry due to their versatile properties .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing 1,2,4-triazole and pyrazole rings are known to participate in a variety of chemical reactions. For example, they can act as nucleophiles in reactions with electrophiles .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
- Compounds related to 4-chloro-5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine have been synthesized and studied for their antimicrobial activities. These compounds showed promising results against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Hassan, 2013).
Analgesic Properties
- Research has focused on synthesizing derivatives with potential analgesic properties. Studies have explored the structure-activity relationship of these compounds, providing insights into their efficacy as analgesics (Demchenko et al., 2018).
Chemical Synthesis and Structural Analysis
- The chemical synthesis and structural elucidation of compounds in this class have been a subject of study. Research includes the synthesis of various derivatives and their characterization using spectroscopic methods, contributing to the understanding of their chemical properties and potential applications (Ege et al., 1983).
Herbicidal Activities
- Some derivatives have been designed and tested for their herbicidal activities. These studies help in identifying potential agrochemical applications of these compounds (Wang et al., 2006).
Antimicrobial Potential
- The compounds have shown significant antimicrobial potential. Some derivatives exhibited activity against strains like S. aureus and C. albicans, suggesting their potential use in developing new antimicrobial drugs (Demchenko et al., 2021).
Drug Design and Biological Evaluation
- These compounds have been used in drug design, with several derivatives synthesized and evaluated for their biological activities. This research contributes to the development of new therapeutics based on these chemical structures (Nayak & Poojary, 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN6/c1-8-11(13)12(14)17-19(8)7-10-16-15-9-5-3-2-4-6-18(9)10/h2-7H2,1H3,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLXOVBEVOPTRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=NN=C3N2CCCCC3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



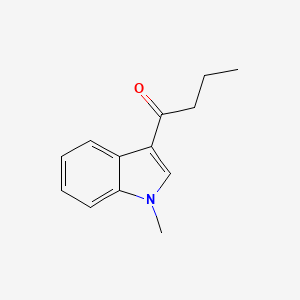
![3-[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1451895.png)
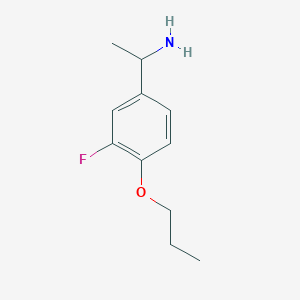

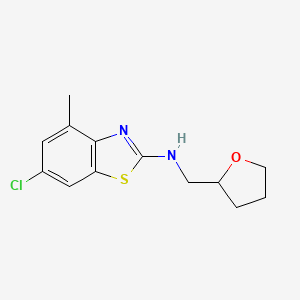
![4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1451902.png)

![6-Chloro-3-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451907.png)
![4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine](/img/structure/B1451908.png)
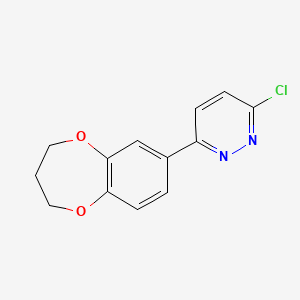
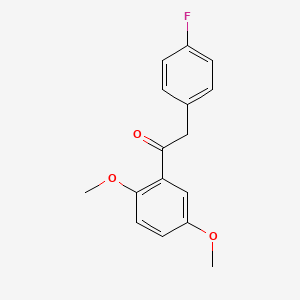
![3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine](/img/structure/B1451913.png)
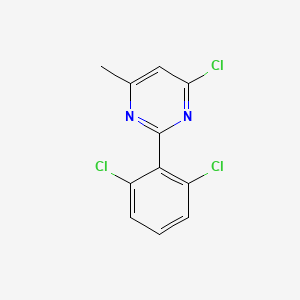
![2-[(Diethylamino)methyl]-4-fluoroaniline](/img/structure/B1451917.png)